molecular formula C5H7NO3 B1177108 R-Ondansentron hydrochloride CAS No. 146844-89-5

R-Ondansentron hydrochloride

Cat. No.: B1177108
CAS No.: 146844-89-5
InChI Key:
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Description

R-Ondansetron hydrochloride: is a selective serotonin 5-HT3 receptor antagonist. It is primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. The compound is a stereoisomer of ondansetron, with the R-enantiomer being more potent in its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-Ondansetron hydrochloride involves several steps, including the condensation of appropriate intermediates and the formation of the final hydrochloride salt. One common method involves the use of continuous flow chemistry to enhance the efficiency and robustness of the synthetic process .

Industrial Production Methods: In industrial settings, the production of R-Ondansetron hydrochloride often employs continuous flow processes for key steps such as condensation and Mannich reactions. These methods allow for better control over reaction conditions and higher productivity .

Chemical Reactions Analysis

Types of Reactions: R-Ondansetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.

    Reduction: Reduction reactions are also possible but not frequently employed.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

R-Ondansetron hydrochloride has a wide range of scientific research applications:

Mechanism of Action

R-Ondansetron hydrochloride exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain. By blocking these receptors, the compound prevents the initiation of the vomiting reflex triggered by the release of serotonin during chemotherapy or surgery .

Comparison with Similar Compounds

    S-Ondansetron: The S-enantiomer of ondansetron, which is less potent compared to the R-enantiomer.

    Granisetron: Another 5-HT3 receptor antagonist used for similar indications.

    Dolasetron: A related compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: R-Ondansetron hydrochloride is unique due to its higher potency and selectivity for the 5-HT3 receptor compared to its S-enantiomer and other similar compounds. This makes it particularly effective in preventing nausea and vomiting with fewer side effects .

Properties

IUPAC Name

(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLHFILKIKSQM-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146844-89-5
Record name Ondansentron hydrochloride, R-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146844895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONDANSENTRON HYDROCHLORIDE, R-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RPQ553NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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